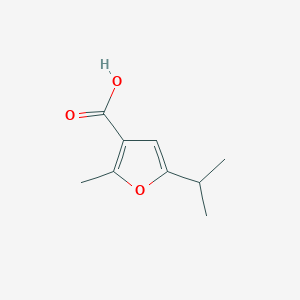

5-Isopropyl-2-methyl-3-furoic acid

説明

Contextualization of Furan-Containing Organic Compounds in Chemical Research

Furan (B31954) and its derivatives are a significant class of heterocyclic organic compounds, characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. hit2lead.com This structure imparts unique chemical properties that make these compounds valuable in numerous areas of chemical research. hit2lead.com Furan's aromaticity, arising from the delocalization of six π-electrons, contributes to its stability, though it is less stable than benzene (B151609) due to the electron-withdrawing nature of the oxygen atom. hit2lead.com

Furan-containing compounds are prevalent in nature and are key building blocks in the synthesis of more complex molecules. hit2lead.comchembuyersguide.com They are found in a variety of natural products, pharmaceuticals, and agrochemicals. hit2lead.com The investigation of furan derivatives is an active area of research, with ongoing efforts to develop novel synthetic methods and explore new applications. hit2lead.com Furthermore, furan-based compounds, often derived from biomass, are considered a cornerstone of sustainable chemistry, with the potential to provide alternatives to non-renewable resources. hit2lead.comchembuyersguide.com

Importance of Furoic Acid Derivatives in Synthetic and Medicinal Chemistry

Furoic acid derivatives, which are furans substituted with a carboxylic acid group, are particularly important in synthetic and medicinal chemistry. These compounds are readily available from renewable platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). chemchart.com This accessibility makes them attractive starting materials for the synthesis of a wide array of value-added chemicals.

In medicinal chemistry, the furan nucleus is a key component in many therapeutic agents. chemchart.com The inclusion of the furoic acid moiety can lead to compounds with significant biological activity. For instance, diloxanide, a derivative of 2-furoic acid, is recognized as an essential medicine. wordpress.com The versatility of furoic acid derivatives allows for their use as intermediates in the production of drugs, pesticides, and other specialty chemicals. wordpress.comarctomsci.com Their ability to participate in a range of chemical reactions, including Diels-Alder cycloadditions, further enhances their utility as versatile synthons in organic synthesis.

Overview of Research Trajectories for Substituted Furan Carboxylic Acids

Research into substituted furan carboxylic acids is following several key trajectories. A major focus is on their use as bio-based monomers for the production of polymers. For example, 2,5-furandicarboxylic acid (FDCA) is considered a green substitute for terephthalic acid in the manufacturing of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). The development of efficient catalytic methods for the preparation of substituted furan monomers from carbohydrates is a significant area of investigation.

Another important research direction is the exploration of the diverse reactivity of these compounds to create novel molecular architectures. The substitution pattern on the furan ring can significantly influence the compound's reactivity. For instance, the presence of electron-withdrawing or electron-donating groups can affect the furan ring's participation in reactions. Researchers are also investigating the synthesis of complex furan derivatives with specific biological activities, aiming to develop new antimicrobial agents and other pharmaceuticals. chemchart.comchemchart.com

Specific Research Focus on 5-Isopropyl-2-methyl-3-furoic Acid

While the broader class of substituted furan carboxylic acids is the subject of extensive research, publicly available studies specifically targeting 5-Isopropyl-2-methyl-3-furoic acid are limited. This compound is a known chemical entity, as evidenced by its unique CAS number (3132-67-0) and its availability from various chemical suppliers. hit2lead.comchembuyersguide.com

The research focus for 5-Isopropyl-2-methyl-3-furoic acid can be inferred from the known chemistry of its structural analogs. The substituents on the furan ring—an isopropyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—suggest several potential avenues of investigation. The carboxylic acid group provides a handle for derivatization into esters, amides, and other functional groups, which could be explored for various applications.

Future research could involve the synthesis of this compound and the characterization of its physical and chemical properties. Investigations into its potential biological activity, drawing parallels with other substituted furoic acids, would be a logical next step. Furthermore, its utility as a building block in organic synthesis, for example in the construction of more complex heterocyclic systems, remains an area ripe for exploration.

Chemical Compound Data

Interactive Table of Properties for 5-Isopropyl-2-methyl-3-furoic acid

| Property | Value | Source |

| CAS Number | 3132-67-0 | hit2lead.comchembuyersguide.com |

| Molecular Formula | C9H12O3 | hit2lead.comchemchart.com |

| Molecular Weight | 168.18 g/mol | chemchart.com |

| Purity | Typically ≥95% from commercial suppliers | chembuyersguide.com |

Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-propan-2-ylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5(2)8-4-7(9(10)11)6(3)12-8/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUFPWFQPKBPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613786 | |

| Record name | 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-67-0 | |

| Record name | 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(propan-2-yl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Isopropyl 2 Methyl 3 Furoic Acid and Analogues

Strategies for the Construction of Substituted 3-Furoic Acid Scaffolds

The construction of the fundamental 3-furoic acid scaffold can be approached in two primary ways: building the ring from linear starting materials or modifying an existing furan (B31954) ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Ring Formation Approaches from Acyclic Precursors

One of the most established methods for constructing furan rings is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org This approach is highly effective for preparing a wide variety of substituted furans. organic-chemistry.org Variations of this method, including microwave-assisted Paal-Knorr reactions, have been developed to improve efficiency and reaction conditions.

Another notable approach involves the reaction of 4-phenyloxazole (B1581195) with propiolic acid, which yields 3-furoic acid. rsc.org This method provides a direct route to the 3-furoic acid core. Additionally, processes have been developed for the synthesis of 3-furoate (B1236865) esters from 4-acyl-2,3-dihydrofurans. google.com This two-step process involves the conversion of the dihydrofuran to a 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate, which is then treated with a strong base to yield the alkyl 3-furoate. google.com The synthesis of tri- and tetrasubstituted furans can also be achieved through trifluoroacetic acid-catalyzed reactions.

A different strategy for forming the furan ring starts with an ethylene (B1197577) ketal of a levulinic acid ester. This compound is reacted with an alkyl formate (B1220265) in the presence of a base to produce a formylated intermediate. Subsequent treatment with an acid catalyst induces furan ring formation, yielding a 5-methyl-3-furoic acid derivative. google.com

Regioselective Functionalization of Furan Rings

The regioselective introduction of substituents onto a pre-existing furan ring is a powerful strategy for the synthesis of complex furans. This often involves directed metalation reactions, where a functional group on the ring directs a metalating agent to a specific position, followed by quenching with an electrophile.

The carboxylate group of 3-furoic acid can direct lithiation to the C-2 position. Knight and colleagues demonstrated that treating 3-furoic acid with 2.2 equivalents of lithium diisopropylamide (LDA) leads to regiospecific lithiation at the C-2 position. scholaris.ca This dianion can then be trapped with various electrophiles. scholaris.ca While reactive electrophiles like methyl iodide and aldehydes give high yields, less reactive ones result in lower yields. scholaris.ca

Butyllithium (B86547) can also be used directly on some 3-furoic acids to direct lithiation. scholaris.carsc.org For instance, treating 3-furoic acid with two equivalents of butyllithium followed by quenching with iodomethane (B122720) yields 2-methyl-3-furoic acid. scholaris.carsc.org Similarly, 2-methyl-3-furoic acid can be lithiated with two equivalents of butyllithium to form a dianion that can be trapped with electrophiles. scholaris.ca

In a related strategy, the lithiation of 2-(tert-butyldimethylsilyl)-3-furoic acid with butyllithium occurs regiospecifically at the C-4 position, providing a route to 2,3,4-trisubstituted furans after trapping with an electrophile. scholaris.carsc.orgrsc.org

Table 1: Electrophilic Trapping of the Dianion of 2-(tert-Butyldimethylsilyl)-3-furoic Acid

| Electrophile | Product | Yield (%) |

| D₂O | 4-Deuterio-2-(tert-butyldimethylsilyl)-3-furoic acid | 95 |

| MeI | 2-(tert-Butyldimethylsilyl)-4-methyl-3-furoic acid | 92 |

| CH₂=CHCH₂Br | 4-Allyl-2-(tert-butyldimethylsilyl)-3-furoic acid | 88 |

| PhCH₂Br | 4-Benzyl-2-(tert-butyldimethylsilyl)-3-furoic acid | 85 |

| Me₃SiCl | 2,4-Bis(tert-butyldimethylsilyl)-3-furoic acid | 90 |

Data sourced from a study on the regiospecific C-4 lithiation of 2-(tert-butyldimethylsilyl)-3-furoic acid. scholaris.ca

The introduction of alkyl groups onto the furan core can be achieved through various methods. Traditional Friedel-Crafts alkylation is often not practical for furans due to catalyst-induced polymerization and polyalkylation. iust.ac.ir However, some useful applications exist, such as the isopropylation of methyl furoate. iust.ac.ir

A more controlled method involves the lithiation of the furan ring followed by reaction with an alkyl halide. As mentioned previously, 2-methyl-3-furoic acid can be synthesized by the lithiation of 3-furoic acid and subsequent quenching with methyl iodide. scholaris.cascholaris.carsc.org The synthesis of 5-alkylated derivatives of 2-furoic acid can be accomplished by reacting 2-furoic acid with alcohols in an acidic medium. researchgate.net

Halogenation of the furan ring provides a versatile handle for further functionalization through cross-coupling or reduction reactions. Furan is highly reactive towards electrophilic substitution, and halogenation can lead to polyhalogenated products if not carefully controlled. quimicaorganica.org The use of dilute halogens at low temperatures is often required. quimicaorganica.org

For example, 5-methyl-3-furoic acid derivatives can be halogenated to yield 2-halo-5-halomethyl-3-furoic acid derivatives. google.com These halogenated compounds can then undergo Friedel-Crafts reactions with aromatic or heterocyclic compounds in the presence of a catalyst like aluminum chloride to introduce new substituents. google.com Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans with organoaluminum reagents have also been developed for the synthesis of 2-substituted benzo[b]furans. thieme-connect.de

Derivatization of the Carboxylic Acid Moiety in Furoic Acids

The carboxylic acid group of furoic acids can be readily transformed into a variety of other functional groups, enhancing the molecular diversity of these compounds. Standard esterification or amidation reactions are commonly employed. nih.govthermofisher.com For instance, 5-methyl-2-propyl-3-furoic acid can be obtained by the saponification of its corresponding ester. prepchem.com

The carboxylic acid can be converted to an ester, which may be easier to purify than the parent acid. scholaris.ca Reduction of the carboxylic acid moiety using reagents like lithium aluminum hydride provides the corresponding alcohol, which can be further modified. scholaris.ca Additionally, the carboxylic acid can be converted into an acid chloride, which is a versatile intermediate for the formation of amides and other derivatives. youtube.com

Esterification Reactions

The esterification of 5-isopropyl-2-methyl-3-furoic acid can be achieved through several standard methods, converting the carboxylic acid into its corresponding ester derivatives. These reactions are crucial for modifying the compound's properties and for its use in further synthetic transformations.

A common and effective method is the Fischer-Speier esterification, which involves reacting the furoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, the synthesis of alkyl 2-furoates has been demonstrated using this approach with various alcohols. google.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. This method is widely used in the synthesis of esters from various carboxylic acids.

A patent describing the synthesis of 2-furoic acid derivatives mentions the transesterification of a methyl ester of 5-bromo-2-furoic acid with a long-chain alcohol in the presence of a titanium tetraisopropoxide catalyst. google.com This indicates that transesterification is a viable method for producing different esters of furoic acid derivatives.

The table below summarizes typical conditions for the esterification of furoic acid derivatives, which are applicable to 5-isopropyl-2-methyl-3-furoic acid.

| Method | Reagents and Conditions | Typical Yield | Reference |

| Fischer-Speier Esterification | Alcohol (e.g., methanol (B129727), ethanol), Strong acid catalyst (e.g., H₂SO₄), Reflux | Moderate to High | google.com |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst), Anhydrous solvent (e.g., DCM) | High | General Method |

| Transesterification | Methyl or Ethyl Ester, Different Alcohol, Catalyst (e.g., Ti(OiPr)₄), Reflux | High | google.com |

Amidation Reactions

The formation of amides from 5-isopropyl-2-methyl-3-furoic acid is a key transformation for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.

Modern peptide coupling reagents are highly effective for the amidation of carboxylic acids, including furoic acid derivatives. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid, which then readily reacts with the amine. fishersci.co.uksigmaaldrich.comresearchgate.netmychemblog.com These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). fishersci.co.ukmychemblog.com

A study on the synthesis of amides containing furan rings utilized coupling reagents like DMT/NMM/TsO⁻ and EDC under microwave-assisted conditions, achieving good to very good yields. nih.gov This highlights the utility of modern synthetic techniques for the efficient amidation of furoic acids.

Another established method involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then reacted with the desired amine to form the amide bond. researchgate.net This is a robust and widely used method, though it can be less suitable for substrates with sensitive functional groups.

The table below outlines common conditions for the amidation of furoic acid derivatives, which can be applied to 5-isopropyl-2-methyl-3-furoic acid.

| Method | Reagents and Conditions | Typical Yield | Reference |

| Peptide Coupling | Amine, HATU/HBTU/HOBt, DIPEA, DMF or ACN, Room Temperature | High | fishersci.co.uksigmaaldrich.commychemblog.com |

| Microwave-Assisted Coupling | Amine, DMT/NMM/TsO⁻ or EDC, Solvent, Microwave Irradiation | Good to Very Good | nih.gov |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂, 2. Amine, Base (e.g., Pyridine or Et₃N) | High | researchgate.net |

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Green Chemistry Principles

Efficiency and Selectivity:

The choice of catalysts and reaction conditions plays a crucial role in both efficiency and selectivity. For instance, in the oxidation of furfural (B47365) to furoic acid, the use of highly selective catalysts can prevent the formation of over-oxidation or side-reaction products. acs.org Similarly, in esterification and amidation reactions, the use of modern coupling agents often leads to higher yields and cleaner reactions compared to older methods. fishersci.co.uksigmaaldrich.comnih.gov

Green Chemistry Principles:

The synthesis of furoic acids from biomass-derived furfural is a prime example of the application of green chemistry principles. acs.org Furfural is a renewable feedstock, and its conversion to furoic acid via catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant is a more environmentally benign approach compared to the use of stoichiometric heavy metal oxidants. acs.orggoogle.com

Recent advances have focused on developing even greener pathways. For example, the enzymatic carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid (FDCA) using CO₂ as a C1 source represents a highly sustainable and atom-economical route. acs.orgnih.govresearchgate.net While not directly a synthesis of the target molecule, this illustrates the potential for biocatalysis and the use of renewable carbon sources in furan chemistry.

When comparing synthetic pathways, several green chemistry metrics can be considered, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). A pathway that utilizes renewable starting materials, employs catalytic rather than stoichiometric reagents, minimizes the use of hazardous solvents, and reduces the number of synthetic steps will generally be more favorable from a green chemistry perspective.

The table below provides a comparative overview of different approaches to furoic acid synthesis, highlighting key green chemistry aspects.

| Synthetic Approach | Starting Material | Key Transformation | Advantages (Green Chemistry) | Disadvantages | Reference |

| Functionalization of Furoic Acid | 2-Furoic Acid (from Furfural) | Lithiation/Alkylation | Utilizes a renewable precursor. Potentially high regioselectivity. | Requires stoichiometric use of strong organometallic bases. | chemicalbook.com |

| Oxidation of Furfural Derivatives | Substituted Furfural | Catalytic Oxidation | Starts from a readily available renewable feedstock. Can use green oxidants (O₂, H₂O₂). | May require multiple steps to introduce all substituents. | acs.orgacs.org |

| Enzymatic Carboxylation | 2-Furoic Acid | Biocatalytic CO₂ fixation | Utilizes CO₂ as a renewable C1 source. Highly selective. Operates under mild conditions. | Currently demonstrated for FDCA, not directly for the target molecule. | acs.orgnih.gov |

Chemical Reactivity and Transformation of 5 Isopropyl 2 Methyl 3 Furoic Acid and Its Derivatives

Cycloaddition Reactions Involving the Furan (B31954) Diene System

The furan ring, a key structural motif in 5-isopropyl-2-methyl-3-furoic acid, can participate as a 4π-electron component in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. wikipedia.org This reactivity provides a powerful tool for the construction of complex six-membered rings. wikipedia.org

Furan and its derivatives are often considered atypical dienes in Diels-Alder reactions due to the aromatic character of the furan ring, which leads to a tendency for the reverse reaction (retro-Diels-Alder) to occur. wikipedia.orgnih.gov However, furoic acids, including derivatives of 5-isopropyl-2-methyl-3-furoic acid, can indeed participate in these cycloadditions, particularly with reactive dienophiles like maleimides. rsc.orgnih.gov The presence of electron-withdrawing groups, such as the carboxylic acid on the furan ring, typically decreases the reactivity of the diene in normal-demand Diels-Alder reactions. nih.govrsc.org Despite this, these reactions can be facilitated under specific conditions, highlighting their utility in green chemistry for creating complex molecules from bio-based starting materials. rsc.orgbiorizon.eu

Research has shown that furoic acids, which are readily available from renewable resources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), can be valuable in synthesis. nih.gov The Diels-Alder adducts formed from these reactions are versatile intermediates for producing a variety of saturated and aromatic carbocyclic compounds. rsc.orgbiorizon.eu

The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the dienophile is retained in the product, and the substituents on the diene maintain their relative positions in the newly formed ring. masterorganicchemistry.com In the reaction between a substituted furan and a dienophile, two primary diastereomeric products can be formed: the endo and exo adducts. wikipedia.org

The "endo rule" often predicts the major product in Diels-Alder reactions, favoring the transition state where the substituents of the dienophile are oriented towards the diene. wikipedia.org However, for reactions involving furans, which are reversible, steric hindrance can lead to a preference for the more thermodynamically stable exo isomer. wikipedia.orgrsc.org The stereochemical outcome can be influenced by various factors, including the specific substituents on the furan and dienophile, the solvent, and the reaction temperature. acs.org For instance, in the case of furan-maleimide adducts, the endo isomer has been shown to be more mechanically labile than the exo isomer. rsc.org

| Diene | Dienophile | Product Stereochemistry | Reference |

| Furan | Maleic Acid | Predominantly endo adduct | researchgate.net |

| Furan | Fumaric Acid | Trans relationship of substituents maintained | masterorganicchemistry.com |

| 3-Acetamido-5-acetylfuran | Maleimide (B117702) | Mixture of exo and endo isomers | acs.org |

The solvent plays a critical role in the kinetics and selectivity of Diels-Alder reactions involving furan derivatives. acs.org A notable rate enhancement is often observed when these reactions are conducted in polar solvents, particularly water. wikipedia.orgnih.gov For example, the reaction of cyclopentadiene (B3395910) with butenone is 700 times faster in water than in a nonpolar solvent like 2,2,4-trimethylpentane. wikipedia.org This acceleration in water is attributed to factors such as hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.org

In the context of furoic acids, using water as a solvent can lead to a significant rate enhancement, sometimes by an order of magnitude compared to organic solvents. nih.gov For 2-furoic acid, a nearly 200-fold rate increase was observed in water compared to dimethylformamide. researchgate.net This effect can be further amplified by converting the furoic acid to its carboxylate salt, which enhances its reactivity. rsc.orgbiorizon.eu The choice of solvent can also impact the equilibrium of the reaction, with water often favoring the formation of the Diels-Alder adduct. nih.gov For instance, the reaction of methyl 2-furoate with maleimide shows low conversion in acetone (B3395972) but good yields in water. nih.gov

| Reaction | Solvent | Observation | Reference |

| Furan with N-phenylmaleimide | Proton-donor media vs. other solvents | Weak acceleration in proton-donor media | |

| 2-Furoic acid with N-methyl maleimide | Water vs. Organic Solvents | Rate is an order of magnitude higher in water | nih.gov |

| Methyl 2-furoate with maleimide | Acetone vs. Water | Low conversion in acetone, good yield in water | nih.gov |

| 3-Acetamido-5-acetylfuran with maleimide | D2O vs. DMSO-d6 | Highest conversion observed in D2O | acs.org |

Further Functionalization of the Furan Ring System

Beyond cycloaddition reactions, the furan ring and its carboxylic acid group offer multiple sites for further chemical modification, enabling the synthesis of a diverse array of compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govuwindsor.ca These reactions are instrumental in the synthesis of pharmaceuticals, natural products, and advanced materials. rsc.org

While direct cross-coupling of the C-H bonds of the furan ring in 5-isopropyl-2-methyl-3-furoic acid is conceivable, a more common approach involves the conversion of the carboxylic acid to a suitable coupling partner or the introduction of a halide onto the furan ring. For instance, the Suzuki coupling, which pairs an organoboron compound with an organohalide, is a widely used method. uwindsor.ca A study demonstrated the palladium-catalyzed cross-coupling of bile acids with 2-furanylboronic acid to produce steroid furanyl ketones, albeit in low yields. nih.gov The Heck reaction, coupling an alkene with an aryl halide, and the Stille reaction, using an organotin reagent, are other powerful palladium-catalyzed methods for functionalizing furan rings. youtube.com The efficiency of these couplings can be significantly influenced by the choice of ligands on the palladium catalyst. nih.govrsc.org

The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. pharmaguideline.comresearchgate.net Oxidation of the furan ring can result in ring-opening to form 1,4-dicarbonyl compounds or can lead to the formation of other heterocyclic systems like pyranones or butenolides. researchgate.net For instance, treatment of furan with reagents like sodium hypochlorite (B82951) or hydrogen peroxide can cause the ring to open. pharmaguideline.com

The substituents on the furan ring play a crucial role in directing the outcome of oxidation reactions. For example, the atmospheric oxidation of furan and methyl-substituted furans initiated by hydroxyl radicals has been studied, revealing that the reaction primarily begins with OH addition to the C2 or C5 position. acs.org Subsequent reactions can lead to either ring-retaining products or ring-opened 1,4-dicarbonyl compounds. acs.org In the context of producing valuable chemicals, the selective oxidation of one functional group in the presence of others is a key challenge. For example, the selective oxidation of the aldehyde group in 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is an important transformation. mdpi.com

Reactions of the Carboxylic Acid Functionality of 5-Isopropyl-2-methyl-3-furoic Acid and its Derivatives

The carboxylic acid group at the C-3 position of the furan ring in 5-isopropyl-2-methyl-3-furoic acid is a key functional group that governs a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the alkyl substituents and the inherent electronic properties of the furan ring. This section explores the principal reactions involving this carboxylic acid moiety, specifically focusing on decarboxylation and reduction pathways.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation in organic chemistry. For heteroaromatic carboxylic acids like 5-isopropyl-2-methyl-3-furoic acid, this reaction can be promoted under various conditions, including thermal, catalytic, or photochemical methods. While specific studies on the decarboxylation of 5-isopropyl-2-methyl-3-furoic acid are not extensively documented in publicly available literature, the reactivity of analogous furoic acid derivatives provides insight into potential pathways.

One common method for the decarboxylation of brominated furoic acids involves heating in the presence of a copper catalyst and a high-boiling solvent like quinoline (B57606). google.com For instance, the decarboxylation of a mixture of brominated furoic acids is achieved by heating at 180°C with copper powder in quinoline. google.com This suggests that a similar approach could potentially be applied to 5-isopropyl-2-methyl-3-furoic acid, although the electronic effects of the alkyl groups might necessitate different reaction conditions.

Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of aliphatic carboxylic acids, leading to the formation of alkyl radicals that can participate in further reactions. nih.gov This method has been successfully applied to the polyfluoroarylation of aliphatic carboxylic acids. nih.gov While this specific application involves a subsequent C-C bond formation, the initial decarboxylation step under mild, visible-light-induced conditions could be a viable pathway for generating a furan-3-yl radical from 5-isopropyl-2-methyl-3-furoic acid.

Furthermore, silver carbonate in the presence of acetic acid in DMSO has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org This method offers a potentially mild and selective way to replace the carboxylic acid group with a hydrogen atom.

Enzymatic decarboxylation is another avenue, with certain enzymes from the UbiD family capable of catalyzing the reversible decarboxylation of furoic acid derivatives. nih.gov For example, 2,5-furandicarboxylic acid (FDCA) can be decarboxylated to furoic acid. nih.gov While this specific enzyme acts on a dicarboxylic acid, it highlights the potential for biocatalytic approaches in the decarboxylation of substituted furoic acids.

The following table summarizes potential decarboxylation methods based on analogous reactions of other carboxylic acids.

| Method | Reagents/Conditions | Potential Product | Reference |

| Copper-Catalyzed Decarboxylation | Copper powder, quinoline, heat (e.g., 180°C) | 2-Isopropyl-5-methylfuran | google.com |

| Photoredox-Catalyzed Decarboxylation | Photoredox catalyst (e.g., Iridium complex), light | 2-Isopropyl-5-methylfuran | nih.gov |

| Silver-Catalyzed Protodecarboxylation | Ag₂CO₃, AcOH, DMSO | 2-Isopropyl-5-methylfuran | organic-chemistry.org |

| Enzymatic Decarboxylation | UbiD family enzymes | 2-Isopropyl-5-methylfuran | nih.gov |

This table presents potential pathways based on analogous reactions and should be considered theoretical for 5-Isopropyl-2-methyl-3-furoic acid in the absence of specific experimental data.

Reduction to Alcohol and Further Transformations

The reduction of the carboxylic acid functionality in 5-isopropyl-2-methyl-3-furoic acid to the corresponding primary alcohol, (5-isopropyl-2-methyl-3-furyl)methanol, is a valuable transformation for accessing a different class of furan derivatives.

A common and effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). This powerful reducing agent is capable of converting carboxylic acids to primary alcohols in high yields. For instance, in the synthesis of precursors for intramolecular Diels-Alder reactions, 2-substituted-3-furoic acids have been successfully reduced to their corresponding alcohols using LiAlH₄. scholaris.ca This suggests that 5-isopropyl-2-methyl-3-furoic acid would likely undergo a similar transformation.

Published procedures for the synthesis of related furanmethanols, such as 5-dimethylaminomethyl-2-furanmethanol, have also utilized lithium aluminum hydride for the reduction of the corresponding methyl ester. google.com This two-step approach, involving initial esterification of the carboxylic acid followed by reduction, is a common strategy in organic synthesis.

The resulting alcohol, (5-isopropyl-2-methyl-3-furyl)methanol, can serve as a versatile intermediate for further functionalization. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions. Manganese-based catalysts have been shown to be effective for the oxidation of furfuryl alcohols to furoic acids. nih.gov

The alcohol can also be converted to other functional groups. For example, the hydroxyl group can be protected as a methyl or benzyl (B1604629) ether, which can then undergo further reactions. scholaris.ca These protected alcohols can be valuable intermediates in multi-step synthetic sequences.

The table below outlines the reduction of 5-isopropyl-2-methyl-3-furoic acid and subsequent transformations of the resulting alcohol, based on established methodologies for similar furan compounds.

| Reaction | Reagents/Conditions | Product | Reference |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), THF | (5-Isopropyl-2-methyl-3-furyl)methanol | scholaris.ca |

| Oxidation of Alcohol | Manganese catalyst, base | 5-Isopropyl-2-methyl-3-furoic acid | nih.gov |

| Ether Protection (Methyl) | e.g., NaH, CH₃I | 3-(Methoxymethyl)-5-isopropyl-2-methylfuran | scholaris.ca |

| Ether Protection (Benzyl) | e.g., NaH, BnBr | 3-(Benzyloxymethyl)-5-isopropyl-2-methylfuran | scholaris.ca |

This table presents likely transformations based on established chemical principles and analogous reactions, providing a framework for the potential reactivity of 5-Isopropyl-2-methyl-3-furoic acid and its alcohol derivative.

Computational and Theoretical Investigations of 5 Isopropyl 2 Methyl 3 Furoic Acid and Furan Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic structure and energy of molecules.

Quantum chemical calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-isopropyl-2-methyl-3-furoic acid and related furan (B31954) derivatives, these calculations reveal the planarity of the furan ring and the preferred conformations of the substituent groups.

The electronic structure of these molecules, including the distribution of electron density and the nature of chemical bonds, is also elucidated. For instance, in a study of 3-(4-Fluorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran, a related benzofuran (B130515) analogue, the benzofuran unit was found to be essentially planar. researchgate.net The dihedral angle between the fluorophenyl ring and the benzofuran plane was determined to be 82.12 (4)°. researchgate.net Such geometric parameters are critical for understanding intermolecular interactions.

Thermochemical properties, such as the enthalpy of formation, provide a measure of a molecule's energetic stability. These values can be calculated using quantum chemical methods. The thermodynamic stability of isomeric compounds can be experimentally determined by measuring their heat of combustion, as more stable molecules release less energy upon combustion. reddit.com

Computational studies can predict the relative stabilities of different furan analogues. For example, the thermal degradation of 2-furoic acid to furan has been studied, indicating that decarboxylation is a key pathway at elevated temperatures (around 140-160 °C). nih.gov This highlights the importance of the carboxylic acid group in the thermal stability of such compounds.

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can understand the feasibility and kinetics of a reaction.

For furan derivatives, this includes studying reactions like oxidation and decarboxylation. For instance, the oxidation of 3-(4-fluorophenyl)sulfanyl-5-isopropyl-2-methyl-1-benzofuran to its sulfonyl derivative using 3-chloroperoxybenzoic acid has been documented, a reaction that can be modeled computationally to understand its mechanism. researchgate.net Similarly, understanding the decarboxylation of 2-furoic acid helps in predicting the formation of furan in food products during heating. nih.gov

Reactivity Descriptors and Frontier Orbital Theory Applications (e.g., Fukui Functions, Electrostatic Potentials)

Reactivity descriptors derived from quantum chemical calculations help in predicting how and where a molecule will react. Frontier orbital theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is central to this. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and biological activity. nih.gov

The electrostatic potential map shows the distribution of charge on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. For furan derivatives, the oxygen atom in the ring and the carboxylic acid group are key sites for interactions.

Computational Modeling of Solvent Effects on Reaction Dynamics

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can simulate the effect of the solvent on the reacting molecules. These models can range from implicit continuum models, which represent the solvent as a uniform medium, to explicit models that include individual solvent molecules. Understanding solvent effects is crucial for optimizing reaction conditions for the synthesis and modification of 5-isopropyl-2-methyl-3-furoic acid and its analogues.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties (ADME/T)

Computational methods are increasingly used in drug discovery to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion/Toxicity - ADME/T) of new compounds. researchgate.net These in silico predictions help in prioritizing candidates for synthesis and experimental testing. nih.govmdpi.com

For a compound to be a viable drug candidate, it generally needs to adhere to certain guidelines, such as Lipinski's rule of five, which relates to properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com Computational tools can predict these properties for compounds like 5-isopropyl-2-methyl-3-furoic acid.

ADME/T prediction involves several parameters:

Absorption: Predictions of properties like water solubility, permeability through Caco-2 cells (a model for the human intestine), and human intestinal absorption are crucial. mdpi.com

Distribution: This includes predicting whether a compound can cross the blood-brain barrier (BBB) and its binding to plasma proteins. nih.gov

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is important to avoid drug-drug interactions. mdpi.com

Excretion: This involves predicting the likely routes of elimination from the body.

Toxicity: Computational models can predict potential toxicities, such as the lethal dose (LD50). researchgate.net

For example, in a study of 1,3-diazetidin-2-one derivatives, computational docking was used to predict their binding affinity to the epidermal growth factor receptor (EGFR), and ADME properties were analyzed to assess their drug-like potential. nih.gov

Below is an interactive data table summarizing the types of computational predictions for a hypothetical furan derivative based on common in silico tools.

| Property Category | Predicted Parameter | Typical Value/Prediction | Significance |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule | |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule | |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Bioavailability | |

| Absorption | Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | > 90% | Good oral bioavailability | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/No | Potential for CNS effects |

| Metabolism | CYP Isozyme Inhibition (e.g., CYP3A4) | Inhibitor/Non-inhibitor | Potential for drug interactions |

| Toxicity | Predicted LD50 | Varies (mg/kg) | Indication of acute toxicity |

Biological Activities and Medicinal Chemistry Applications of Furoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Furan (B31954) Carboxylic Acids

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For furan carboxylic acids, SAR studies have revealed key structural features that influence their therapeutic potential.

While specific SAR studies on 5-Isopropyl-2-methyl-3-furoic acid are not extensively documented, research on related compounds provides valuable insights. For instance, studies on a series of 4-quinoline carboxylic acid analogues have highlighted the importance of the substituent at the 2-position of the quinoline (B57606) ring for potent antiviral activity. One of the potent lead compounds identified in these studies, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, contains a moiety structurally similar to 5-Isopropyl-2-methyl-3-furoic acid. This suggests that the 5-isopropyl-2-methylphenyl group may contribute favorably to the binding affinity and inhibitory activity against certain biological targets.

Antimicrobial Properties

Furoic acid derivatives have been investigated for their potential as antimicrobial agents. The furan nucleus is a common scaffold in various natural and synthetic compounds exhibiting a broad spectrum of biological activities.

Antibacterial Activities

Research into the antibacterial properties of furoic acid derivatives has shown varied results depending on the specific substitution pattern on the furan ring. While direct antibacterial data for 5-Isopropyl-2-methyl-3-furoic acid is not available, studies on closely related 2-methyl-5-aryl-3-furoic acids have been reported. These studies indicated that this class of compounds generally exhibits poor antibacterial activity.

However, it is important to note that the antimicrobial spectrum can be highly dependent on the bacterial species and the specific chemical structure of the compound. For example, thymol (B1683141) (2-isopropyl-5-methylphenol), a compound with a related substitution pattern on a phenolic ring, has demonstrated antimicrobial effects against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). chemchart.com This suggests that the isopropyl and methyl substituents might contribute to antibacterial action in certain structural contexts.

Antifungal Activities

In contrast to their antibacterial profile, certain furoic acid derivatives have demonstrated more promising antifungal activities. Studies on 2-methyl-5-aryl-3-furoic acids revealed interesting antifungal activity. The nature of the aryl substituent at the 5-position was found to influence the potency of the antifungal effect.

This suggests that 5-Isopropyl-2-methyl-3-furoic acid could potentially possess antifungal properties. The lipophilic isopropyl group at the 5-position might enhance the compound's ability to penetrate fungal cell membranes, a key attribute for many antifungal agents. Further investigation is required to determine the specific antifungal spectrum and potency of this particular compound.

Pharmacological Activities in Neuropsychiatric Research

Currently, there is a lack of specific research investigating the pharmacological activities of 5-Isopropyl-2-methyl-3-furoic acid in the context of neuropsychiatric disorders. The exploration of furoic acid derivatives in this therapeutic area is not well-documented in publicly available literature.

Enzymatic Interaction and Inhibition Studies with Furoic Acid Scaffolds

Furoic acid scaffolds have been identified as privileged structures in the design of enzyme inhibitors due to their ability to mimic biological substrates and interact with active site residues.

A significant finding in this area comes from a study on the inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for antiviral and anticancer therapies. A potent inhibitor identified in this study was 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid. This molecule incorporates a "5-isopropyl-2-methyl-4-phenoxyphenyl" fragment, which is structurally related to 5-Isopropyl-2-methyl-3-furoic acid. The high inhibitory potency (IC50 of 1 nM) of this compound suggests that the 5-isopropyl-2-methylphenyl moiety plays a crucial role in its interaction with the enzyme's binding site.

This finding implies that 5-Isopropyl-2-methyl-3-furoic acid itself could be a candidate for investigation as an inhibitor of DHODH or other enzymes that have binding pockets accommodating such substituted aromatic moieties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the isopropyl and methyl groups can engage in hydrophobic interactions within the enzyme's active site.

Biotransformation and Degradation Pathways of Furoic Acid Derivatives

The biotransformation and degradation of furanic compounds are important for understanding their environmental fate and metabolic pathways in biological systems. Microorganisms have evolved diverse pathways to degrade furan derivatives, which are often byproducts of lignocellulose processing.

The general degradation pathway for many furanic compounds, such as furfural (B47365), involves oxidation to the corresponding furoic acid. For instance, furfural is oxidized to 2-furoic acid, which is then further metabolized. While the specific biotransformation pathway for 5-Isopropyl-2-methyl-3-furoic acid has not been elucidated, it is plausible that it would undergo degradation through pathways similar to other substituted furoic acids.

These pathways often involve initial oxidation or hydroxylation of the alkyl side chains, followed by ring cleavage. The degradation of aromatic compounds by microorganisms typically proceeds through a series of enzymatic reactions that convert the substrate into central metabolic intermediates. The isopropyl and methyl groups on the furan ring of 5-Isopropyl-2-methyl-3-furoic acid would likely be targets for initial enzymatic attack, leading to more polar metabolites that can be further broken down.

Insufficient Data Available for 5-Isopropyl-2-methyl-3-furoic acid in Drug Discovery

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific information regarding the biological activities and medicinal chemistry applications of the chemical compound 5-Isopropyl-2-methyl-3-furoic acid . Consequently, a detailed discussion on its role in drug discovery and the development of its analogues cannot be provided at this time.

Scientific exploration into the therapeutic potential of furoic acid derivatives is an active area of research. Studies on various analogues have revealed a range of biological activities. For instance, derivatives of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides have been synthesized and evaluated for their antimicrobial properties, with some compounds showing notable activity against pathogenic bacteria and fungi. researchgate.net Similarly, other modified furoic acid structures are being investigated for a variety of medicinal applications.

Without primary research data, it is not possible to construct the requested detailed analysis or data tables outlining its role in drug discovery. Further investigation and publication in peer-reviewed scientific journals would be necessary to elucidate the potential of 5-Isopropyl-2-methyl-3-furoic acid as a pharmacologically active agent.

Advanced Topics and Future Research Directions

Development of Sustainable and Economically Viable Synthesis Routes

The transition from petrochemical feedstocks to renewable resources is a central goal of modern green chemistry. Furoic acids are at the forefront of this shift, as their precursors can be directly derived from biomass.

Current and Emerging Synthesis Strategies: Traditionally, some furoic acids have been manufactured through processes like the Cannizzaro reaction of furfural (B47365), which results in a disproportionation that yields both 2-furoic acid and furfuryl alcohol. wikipedia.org While economically viable due to the value of both products, this method has a theoretical maximum yield of 50% for the acid. wikipedia.org

Modern research focuses on more efficient and sustainable alternatives:

Catalytic Oxidation: The direct oxidation of furfural using molecular oxygen or hydrogen peroxide is a more atom-economical approach. rsc.org Studies have demonstrated highly efficient and selective oxidation of furfural to furoic acid (over 96% conversion) using hydrogen peroxide assisted by a base. rsc.org

Chemoenzymatic Cascades: An innovative approach involves the valorization of lignocellulosic biomass, such as corncob, into furoic acid. psecommunity.org This process can involve a chemical step, like using a solid acid catalyst to dehydrate biomass-derived xylose into furfural, followed by a biological step, where recombinant microorganisms like E. coli are used to oxidize the furfural to furoic acid with high efficiency. psecommunity.org

Bio-catalytic Routes: The use of microorganisms like Nocardia corallina has been explored to produce 2-furoic acid from furfural and furfuryl alcohol with yields reported as high as 88% and 98%, respectively, though these methods are not yet commercialized. wikipedia.org

While a specific sustainable route for 5-isopropyl-2-methyl-3-furoic acid is not detailed in the literature, a plausible pathway would involve the synthesis of the corresponding substituted furfural from biomass-derived precursors, followed by a selective oxidation step using the green catalytic methods described above. The synthesis of analogous compounds often involves the saponification (hydrolysis) of the corresponding ester under basic conditions. prepchem.com

Integration of Furoic Acids into Biomass Conversion and Platform Chemical Production

Furoic acids and their parent compounds are recognized as key platform chemicals by institutions like the U.S. Department of Energy, highlighting their importance in a bio-based economy. researchgate.net They serve as versatile intermediates in the conversion of non-edible lignocellulosic biomass into a wide range of value-added products. researchgate.net

The general pathway involves:

Biomass Pre-treatment: Lignocellulosic biomass, rich in cellulose (B213188) and hemicellulose, is broken down to release its C5 (e.g., xylose) and C6 (e.g., glucose) sugar components. psecommunity.orgrsc.org

Furanic Aldehyde Production: These sugars are then catalytically dehydrated to produce key furan-based intermediates. C5 sugars yield furfural, while C6 sugars produce 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netrsc.org

Oxidation to Furoic Acids: Furfural and HMF are subsequently oxidized to their corresponding carboxylic acids, 2-furoic acid and 2,5-furandicarboxylic acid (FDCA), respectively. researchgate.netrsc.org

These furoic acids are foundational materials for producing:

Biopolymers: FDCA is a critical monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) positioned as a sustainable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.orgresearchgate.net

Fuels and Solvents: Furan (B31954) derivatives can be converted into fuels like dimethylfuran (DMF) or solvents like tetrahydrofuran. researchgate.net

Fine Chemicals: They are also used to synthesize pharmaceuticals, flavors, fragrances, and agricultural chemicals. psecommunity.orgresearchgate.net

| Biomass Feedstock | Platform Intermediate | Furoic Acid Derivative | Final Product Application |

| Corncobs, Wood Waste psecommunity.orgacs.org | Furfural psecommunity.org | 2-Furoic Acid wikipedia.org | Preservatives, Flavorings, Pharmaceuticals wikipedia.orgpsecommunity.org |

| Fructose, Glucose rsc.org | 5-Hydroxymethylfurfural (HMF) rsc.org | 2,5-Furandicarboxylic Acid (FDCA) rsc.org | Biopolymers (e.g., PEF), Polyesters rsc.orgresearchgate.net |

| Lignocellulose researchgate.net | Furfural researchgate.net | Furfuryl Alcohol, Furoic Acid researchgate.net | Resins, Adhesives, Solvents researchgate.netglbrc.org |

Exploration of Novel Biological Targets and Therapeutic Applications

The furoic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives are being actively investigated for a range of therapeutic applications. Researchers are exploring how modifications to the furan ring can lead to compounds with high efficacy and novel mechanisms of action.

Key Research Findings:

Anticancer Activity: Novel series of furoic acid hydrazides have been synthesized and evaluated for their anticancer properties. researchgate.net In other research, furo[2,3-d]pyrimidine (B11772683) derivatives were designed as dual inhibitors of PI3K/AKT, a critical signaling pathway in many cancers. nih.govrsc.org One such derivative showed potent antiproliferative activity against breast cancer cell lines, inducing cell cycle arrest and apoptosis. nih.govrsc.org

Diabetes Treatment: A phenotypic screening of a compound library led to the discovery of a furan-2-carboxylic acid derivative that can ameliorate hyperglycemia. nih.gov The compound was found to inhibit gluconeogenesis, the process of producing glucose in the liver, which is often dysregulated in type 2 diabetes. nih.gov

Enzyme Inhibition for Hyperpigmentation: Furan-1,3,4-oxadiazole derivatives have been identified as potent inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), key enzymes in melanin (B1238610) synthesis. mdpi.com These compounds show potential for treating hyperpigmentation and melanoma. mdpi.com

| Furoic Acid Derivative Class | Biological Target/Pathway | Potential Therapeutic Application |

| Furoic Acid Hydrazides researchgate.net | Not Specified | Cancer |

| Furo[2,3-d]pyrimidines nih.govrsc.org | PI3K/AKT Pathway | Cancer (especially breast cancer) |

| Furan-2-carboxylic acids nih.gov | Gluconeogenesis | Type 2 Diabetes Mellitus |

| Furan-1,3,4-oxadiazoles mdpi.com | Tyrosinase (hTYR, hTYRP1) | Hyperpigmentation, Melanoma |

Implementation of Advanced Computational Techniques for Predictive Design and Screening

To accelerate the discovery of new furoic acid-based therapeutics, researchers are increasingly relying on advanced computational, or in silico, techniques. These methods allow for the rapid screening of virtual compound libraries and the predictive design of molecules with enhanced activity and specificity.

Common Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. researchgate.net In a study on tyrosinase inhibitors, molecular docking was used to screen sixteen furan-1,3,4-oxadiazole derivatives, revealing binding affinities stronger than the standard inhibitor, kojic acid. mdpi.com

Binding Energy Calculations: To further validate docking results, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimate of binding strength. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This technique provides insights into the stability of the compound within the active site of its target enzyme. mdpi.com For example, 100-nanosecond simulations were used to confirm that the most promising furan-based tyrosinase inhibitors remained stably bound to the enzyme's active site. mdpi.com

| Computational Technique | Purpose | Example Application in Furoic Acid Research |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. | Screening of furan-1,3,4-oxadiazoles against tyrosinase enzymes. mdpi.com |

| MM-GBSA / MM-PBSA | Refines binding energy calculations for docked compounds. | Confirmation of strong binding affinity for lead tyrosinase inhibitors. mdpi.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex. | Assessing the stability of furo[2,3-d]pyrimidine derivatives in the PI3K/AKT active sites. nih.gov |

Investigation of Environmental Fates and Impacts of Furoic Acid Compounds

As bio-based chemicals become more prevalent, understanding their environmental lifecycle is crucial for ensuring their sustainability. Research into the environmental fate and impact of furoic acids suggests they generally have a low environmental risk profile.

Key Environmental Characteristics:

Biodegradability: 2-furoic acid is reported to be readily biodegradable. rsc.org The bacterium Pseudomonas putida is capable of using 2-furoic acid as its sole source of carbon and energy, breaking it down aerobically. wikipedia.org

Ecotoxicity: An ecotoxicogenomic study on the production chain of 2,5-furandicarboxylic acid (FDCA) found that both FDCA and its common substitute, terephthalic acid (TPA), are biodegradable in soil and cause no significant changes in the gene expression of soil invertebrates. rsc.org The study did note that the intermediate HMF could have a more substantial impact. rsc.org

Metabolism in Mammals: In experimental animal models, precursors like furfural and furfuryl alcohol are extensively metabolized to furoic acid. nih.gov The furoic acid is then primarily conjugated with glycine (B1666218) to form furoylglycine, which is excreted in the urine. nih.gov

Thermal Degradation: In food science, the thermal degradation of 2-furoic acid has been studied as a pathway for the formation of furan, a process-induced contaminant. nih.gov This decarboxylation reaction is typically activated at temperatures above 140°C. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-isopropyl-2-methyl-3-furoic acid with high purity?

- Answer : Synthesis typically involves esterification and subsequent hydrolysis. For example, a two-step process using furoic acid derivatives and isopropyl/methyl precursors under controlled acidic or basic conditions. Purification via recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to achieving >95% purity. Analytical validation should include NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC (C18 column, UV detection at 254 nm) . Stability testing under varying temperatures (4°C to 25°C) and inert atmospheres (N2) is advised to prevent degradation .

Q. How can researchers ensure the structural integrity of 5-isopropyl-2-methyl-3-furoic acid during storage?

- Answer : Store the compound in amber glass vials at –20°C under anhydrous conditions. Conduct periodic FT-IR analysis to monitor functional group stability (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>−1</sup>). Avoid prolonged exposure to light or humidity, as these can induce keto-enol tautomerism or hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- NMR : <sup>1</sup>H (δ 6.2–6.8 ppm for furan protons; δ 1.2–1.4 ppm for isopropyl methyl groups) and <sup>13</sup>C (δ 160–180 ppm for carboxylic acid carbon).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M–H]<sup>−</sup> at m/z 182.1 (calculated for C9H12O3).

- XRD : For crystalline phase analysis if single crystals are obtainable .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterium labeling at the α-position of the carboxylic acid can clarify whether proton transfer is rate-limiting. Compare reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to assess solvent effects . Contradictions in literature yields may arise from competing pathways (e.g., decarboxylation), which can be suppressed using radical scavengers like TEMPO .

Q. What experimental designs are optimal for studying the compound’s adsorption dynamics on heterogeneous catalysts?

- Answer : Use a factorial design (2<sup>k</sup> approach) to evaluate variables:

- Factors : Catalyst loading (5–20 wt%), temperature (50–100°C), and pressure (1–5 atm).

- Response : Adsorption efficiency measured via BET surface area analysis and in situ DRIFTS (diffuse reflectance infrared spectroscopy) .

Advanced modeling (e.g., Langmuir isotherm) can quantify monolayer adsorption capacity, while XPS validates surface interactions (e.g., O 1s binding energy shifts) .

Q. How can researchers reconcile discrepancies in reported toxicity profiles of 5-isopropyl-2-methyl-3-furoic acid?

- Answer : Conduct species-specific assays (e.g., in vitro human hepatocyte vs. rodent models) to address interspecies variability. Use OECD Test Guideline 423 for acute oral toxicity and Ames test (TA98 strain) for mutagenicity. Conflicting data may stem from impurities (e.g., residual solvents); thus, enforce strict QC via GC-MS .

Methodological Framework

Q. How to integrate theoretical frameworks into experimental studies of this compound’s photodegradation?

- Answer : Link experiments to Marcus electron transfer theory or frontier molecular orbital (FMO) analysis. For example:

- Experimental : UV/Vis spectroscopy (λmax 270–300 nm) to track degradation under UV-C light.

- Theoretical : Compute HOMO-LUMO gaps (Gaussian 16, B3LYP/6-311+G(d,p)) to predict reactive sites for radical formation .

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。